molecular formula C11H11NO3 B097270 N-Benzylmaleamic acid CAS No. 15329-69-8

N-Benzylmaleamic acid

Cat. No. B097270
CAS RN: 15329-69-8
M. Wt: 205.21 g/mol
InChI Key: BHWGQIYJCMMSNM-SREVYHEPSA-N
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Description

N-Benzylmaleamic acid is a compound that is related to several other chemicals through its synthesis and reactions. It is structurally similar to N-benzyloxy and N-hydroxymaleamic acids, which have been studied for their ability to undergo dehydration to form isomaleimides, such as N-benzyloxyisomaleimide . The presence of N-substituents like benzyloxy, hydroxy, and acetoxy groups can influence the reactivity of the nitrogen atom within these compounds, affecting their chemical behavior .

Synthesis Analysis

The synthesis of compounds related to N-Benzylmaleamic acid has been explored in various studies. For instance, the dehydration of N-benzyloxy and N-hydroxymaleamic acids to obtain N-benzyloxyisomaleimide and other related compounds has been carried out under different conditions . Additionally, the synthesis of 2-benzylmalic acid, which is structurally related to N-Benzylmaleamic acid, has been achieved through a chemical synthesis involving the condensation of phenylacetyl chloride with ethyl acetoacetate, followed by a cyanohydrin reaction and hydrolysis . Another study has reported the synthesis of benzylmalonic acid, which is closely related to N-Benzylmaleamic acid, using solid-liquid phase transfer catalysis with benzyl chloride and diethyl malonate .

Molecular Structure Analysis

The molecular structure of benzylmalonic acid, which shares a similar backbone to N-Benzylmaleamic acid, has been determined through crystallography. It crystallizes in the space group Pbca, and the conformation of its carboxylic groups is very similar to that of malonic acid . The molecules are held together by a two-dimensional network of hydrogen bonds, which is significant for understanding the properties and reactivity of the compound .

Chemical Reactions Analysis

The chemical behavior of N-Benzylmaleamic acid-related compounds involves various reactions. The dehydration of N-benzyloxy and N-hydroxymaleamic acids leads to the formation of isomaleimides, and the thermal isomerization of N-benzyloxyisomaleimide to maleimide has been achieved in N,N-dimethylformamide . Furthermore, the conversion of isomaleimide to maleimide can be performed via the addition of hydrogen bromide followed by isomerization and dehydrobromination .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzylmaleamic acid and related compounds can be inferred from their molecular structure and the reactions they undergo. For example, the crystal structure of benzylmalonic acid suggests that the compound's solid-state properties are influenced by hydrogen bonding . The synthesis methods indicate that these compounds can be obtained under mild reaction conditions, which is advantageous for industrial applications . Additionally, the reactivity of the nitrogen atom in these compounds is affected by the presence of N-substituents, which can facilitate or depress the formation of certain products .

Scientific Research Applications

1. Chemical Synthesis and Transformations

N-Benzylmaleamic acid and its derivatives have been a topic of research in the field of organic chemistry, particularly in chemical synthesis and transformations. Narita, Akiyama, and Okawara (1971) explored the dehydration of N-benzyloxy and N-hydroxymaleamic acids, focusing on the formation of isomaleimides, highlighting the importance of N-substituents in facilitating these reactions (Narita, Akiyama, & Okawara, 1971). Additionally, the synthesis of N-formylmaleamic acid, a compound relevant to the bacterial metabolism of nicotinic acid, demonstrates another aspect of N-Benzylmaleamic acid's role in chemical transformations (Behrman, 1957).

2. Role in Organic Synthesis and Protective Group Chemistry

N-Benzyl groups, including those in N-Benzylmaleamic acid, play a crucial role in protective group chemistry, especially in the synthesis of drugs and natural products. Zhou et al. (2019) discussed the significance of N-benzyl deprotection in organic synthesis, demonstrating the practical applications of this compound in preparing various pharmaceuticals and bioactive molecules (Zhou, Zhang, Xue, & Li, 2019).

3. Applications in Pharmaceutical Development

In the pharmaceutical sector, N-Benzylmaleamic acid derivatives have been examined for their potential in drug development. Cai, Drewe, and Kasibhatla (2006) highlighted the use of N-Benzyl derivatives in apoptosis induction assays, a critical area in cancer research, emphasizing the role of these compounds in discovering new anticancer agents and understanding molecular targets (Cai, Drewe, & Kasibhatla, 2006).

4. Contributions to Food Science and Preservation

In food science, benzoic acid derivatives, closely related to N-Benzylmaleamic acid, are widely used as preservatives and flavoring agents. Del Olmo, Calzada, and Nuñez (2017) discussed the use of these compounds in food preservation, their widespread occurrence, and their impact on human health (Del Olmo, Calzada, & Nuñez, 2017).

5. Environmental and Biological Applications

The environmental and biological applications of N-Benzylmaleamic acid derivatives also include their role in microbial metabolism and tolerance to weak acid stress. Mira and Teixeira (2013) explored the mechanisms of microbial tolerance to carboxylic acids, highlighting the significance of these compounds in microbial pathways and their applications in diverse fields like food safety and environmental studies (Mira & Teixeira, 2013).

properties

IUPAC Name

(Z)-4-(benzylamino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWGQIYJCMMSNM-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227045
Record name (2Z)-4-Oxo-4-[(phenylmethyl)amino]-2-butenoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylmaleamic acid

CAS RN

15329-69-8
Record name (2Z)-4-Oxo-4-[(phenylmethyl)amino]-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15329-69-8
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Record name 15329-69-8
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Record name (2Z)-4-Oxo-4-[(phenylmethyl)amino]-2-butenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzylamino)-4-oxoisocrotonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
S Abdulrahman, A marouf Al-Azzawi - Baghdad Science Journal, 2010 - iasj.net
… The first step involved preparation of two maleamic acids N-phenylmaleamic acid and N-benzylmaleamic acid via reaction of maleic anhydride with aniline or benzyl amine.Dehydration …
Number of citations: 16 www.iasj.net
A marouf Al-Azzavi, S Abdulrahman - Baghdad Science Journal, 2010 - iasj.net
… The first step involved preparation of two maleamic acids N-phenylmaleamic acid and Nbenzylmaleamic acid via reaction of maleic anhydride with aniline or benzyl amine Dehydration …
Number of citations: 4 www.iasj.net
K Paulvannan - The Journal of Organic Chemistry, 2004 - ACS Publications
An efficient approach to rigid tricyclic nitrogen heterocycles via sequential and tandem Ugi/intramolecular Diels−Alder (IMDA) cycloaddition of pyrrole is described. The one-pot Ugi four-…
Number of citations: 85 pubs.acs.org
A Sanchez, E Pedroso, A Grandas - 2010 - Wiley Online Library
… Treatment of maleamate salts with alkyl halides would seem a good alternative, but when we prepared the cesium salt of N-benzylmaleamic acid (1) and treated it with benzyl bromide …
SK Meena, BS Meena, M Meena… - International Journal of …, 2019 - academia.edu
… N-Benzylmaleimide (NBMI):-N-Benzylmaleamic acid was taken in DMF solvent and treated with conc. H2SO4 and P2O5.The solution kept for stirring three hours at 65oC. …
Number of citations: 1 www.academia.edu
Q Liao, LL Chen, GQ Shen, PR Brady… - Textile Research …, 2000 - journals.sagepub.com
… Indeed the sample treated with N-benzylmaleimide (sample 10) was better than that treated with Nbenzylmaleamic acid (sample 4), and the sample treated …
Number of citations: 8 journals.sagepub.com
BA Howell, J Zhang - Journal of Vinyl and Additive Technology, 2006 - Wiley Online Library
… N-Benzylmaleimide was prepared from 5.00 g (0.0244 mol) of N-benzylmaleamic acid, 7.26 ml (7.86 g, 0.077 mol) of acetic anhydride, and 0.82 g (0.0099 mol) of anhydrous sodium …
BA Abel, CL McCormick - Macromolecules, 2016 - ACS Publications
… The isolated N-benzylmaleamic acid intermediate was dried in vacuo and used without further purification (40.70 g, 97%). N-Benzylmaleamic acid (40.70 g, 198 mmol) was added as a …
Number of citations: 44 pubs.acs.org
G Madhusudhan, V Balraju, T Rajesh, BV Narayana… - 2009 - nopr.niscpr.res.in
… 100 mL) and air dried at RT for 30 min to give 205 g of N-benzylmaleamic acid; 98% yield. The obtained N-benzylmaleamic acid (205 g) was taken into a round bottom flask, fitted with a …
Number of citations: 8 nopr.niscpr.res.in
S Kim, W Won, Y Kang - Nucleosides, Nucleotides & Nucleic Acids, 1997 - Taylor & Francis
Synthesis of pyrazolo[3,4-c]maleimide nucleosides was attempted, but ring opening reaction of the maleimide part was observed during ammonolysis of sugar-protected pyrazolo[3,4-c]…
Number of citations: 2 www.tandfonline.com

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